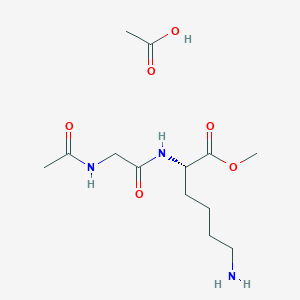

Ac-Gly-Lys-OMe acetate

Description

Properties

IUPAC Name |

acetic acid;methyl (2S)-2-[(2-acetamidoacetyl)amino]-6-aminohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O4.C2H4O2/c1-8(15)13-7-10(16)14-9(11(17)18-2)5-3-4-6-12;1-2(3)4/h9H,3-7,12H2,1-2H3,(H,13,15)(H,14,16);1H3,(H,3,4)/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNWQLIOZIACTGA-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)NC(CCCCN)C(=O)OC.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)OC.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10236-44-9 (Parent) | |

| Record name | L-Lysine, N-acetylglycyl-, methyl ester, acetate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014752922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20884768 | |

| Record name | L-Lysine, N-acetylglycyl-, methyl ester, acetate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14752-92-2 | |

| Record name | L-Lysine, N-acetylglycyl-, methyl ester, acetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14752-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Lysine, N-acetylglycyl-, methyl ester, acetate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014752922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Lysine, N-acetylglycyl-, methyl ester, acetate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Lysine, N-acetylglycyl-, methyl ester, acetate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl N2-(N-acetylglycyl)-L-lysinate, monoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of Ac-Gly-Lys-OMe Acetate in Serine Protease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Gly-Lys-OMe acetate (B1210297), or α-N-Acetylglycyl-L-Lysine Methyl Ester acetate, is a synthetic dipeptide derivative that serves as a crucial tool in the field of enzymology, particularly in the study of serine proteases.[1] Its structure mimics the natural peptide linkages targeted by these enzymes, making it an effective substrate for in vitro analysis.[2] This guide provides an in-depth overview of its application, mechanism of action, and the methodologies employed in serine protease research.

This compound is widely used as a substrate for various serine proteases, including urokinase, thrombin, plasmin, and trypsin.[2] Its primary applications are in the quantitative determination of enzyme activity and the screening and characterization of potential enzyme inhibitors.[1][3][4] The hydrolysis of the ester bond by the protease can be monitored to determine reaction kinetics, making it an invaluable reagent for both basic research and high-throughput screening in drug discovery.

Mechanism of Action: A Substrate for Proteolytic Cleavage

Serine proteases are a class of enzymes that cleave peptide bonds in proteins. The mechanism involves a catalytic triad (B1167595) of amino acid residues—typically serine, histidine, and aspartate—within the enzyme's active site. Ac-Gly-Lys-OMe serves as an artificial substrate for this catalytic process.

The protease identifies the specific peptide bond between the glycine (B1666218) and lysine (B10760008) residues. The serine residue in the active site, acting as a nucleophile, attacks the carbonyl carbon of the substrate's peptide bond. This leads to the formation of a transient tetrahedral intermediate, which then collapses into an acyl-enzyme intermediate, cleaving the Gly-Lys bond. Finally, a water molecule hydrolyzes the acyl-enzyme intermediate, releasing the N-terminal fragment of the substrate and regenerating the active enzyme. The hydrolysis of the methyl ester releases a proton, which can be measured to quantify enzyme activity.

Quantitative Data

The kinetic parameters of Ac-Gly-Lys-OMe acetate hydrolysis are crucial for comparing enzyme efficiency and inhibitor potency. While specific values are detailed in dedicated literature, the table below outlines the key parameters determined in such studies. The hydrolysis of this substrate by urokinase was extensively characterized by Walton, P.L. in 1967.[1][2]

| Parameter | Description | Enzyme Example | Reference |

| Km | Michaelis Constant: Substrate concentration at which the reaction rate is half of Vmax. Indicates substrate binding affinity. | Urokinase | [2] |

| kcat | Turnover Number: The number of substrate molecules converted to product per enzyme molecule per unit of time. | Urokinase | [2] |

| kcat/Km | Catalytic Efficiency: A measure of how efficiently an enzyme converts a substrate into product. | Urokinase | [2] |

Note: The specific values for these parameters are found within the cited literature and may vary based on experimental conditions such as pH, temperature, and buffer composition.

Applications and Experimental Protocols

The primary use of this compound is in assays to measure enzyme activity and to screen for inhibitors.

Enzyme Activity Assay

This protocol describes a general method for determining the esterase activity of a serine protease like urokinase using this compound. The hydrolysis of the methyl ester results in the release of a proton, and the rate of this release can be monitored using a pH-stat apparatus or a pH indicator.

Objective: To determine the kinetic parameters of a serine protease.

Materials:

-

Purified serine protease (e.g., urokinase)

-

This compound substrate solution (e.g., 10 mM in PBS)[1]

-

Phosphate-Buffered Saline (PBS), pH 7.2[1]

-

pH-stat or spectrophotometer

-

Temperature-controlled reaction vessel

Protocol:

-

Preparation: Prepare a stock solution of this compound in PBS. Dilute the enzyme to the desired concentration in the same buffer.

-

Assay Setup: Equilibrate the reaction vessel to the desired temperature (e.g., 37°C). Add a known volume of the substrate solution.

-

Initiation: Initiate the reaction by adding a small volume of the enzyme solution to the substrate.

-

Measurement:

-

Using a pH-stat: Monitor the rate of addition of a standard base (e.g., NaOH) required to maintain a constant pH. This rate is directly proportional to the rate of ester hydrolysis.

-

Using a spectrophotometer: If using a pH indicator dye, monitor the change in absorbance at a specific wavelength over time.

-

-

Data Analysis: Calculate the initial reaction velocity (v₀) from the linear portion of the progress curve. Repeat the experiment with varying substrate concentrations to determine Km and Vmax by plotting the data using a Michaelis-Menten or Lineweaver-Burk plot.

Inhibitor Screening Assay

This workflow is designed to identify and characterize compounds that inhibit serine protease activity.[1][5]

Objective: To assess the inhibitory potential of a test compound against a serine protease.

Workflow:

-

Primary Screen: Perform the enzyme activity assay as described above with a single, fixed concentration of the test compound. A significant decrease in reaction velocity compared to a no-inhibitor control indicates potential inhibitory activity.

-

Dose-Response Analysis: For compounds that show activity in the primary screen, perform the assay with a range of inhibitor concentrations while keeping the substrate concentration constant (typically at or near its Km value).

-

IC50 Determination: Plot the enzyme activity against the logarithm of the inhibitor concentration. The IC50 value is the concentration of inhibitor required to reduce enzyme activity by 50%.

-

Mechanism of Inhibition Studies: To determine if the inhibition is competitive, non-competitive, or uncompetitive, perform the enzyme activity assay with varying concentrations of both the substrate and the inhibitor. The results can be analyzed using Lineweaver-Burk plots. A study by Sumi et al. used Ac-Gly-Lys-OMe to demonstrate the inhibitory effects of various metal ions on urokinase.[5]

Conclusion

This compound is a well-established and indispensable synthetic substrate for the study of serine proteases. Its utility in quantifying enzyme kinetics and characterizing inhibitor interactions provides researchers with a robust and reproducible method for fundamental enzymatic studies.[2][5] The straightforward nature of the assays involving this compound ensures its continued relevance in academic research and in the industrial pipeline for the development of novel therapeutics targeting serine protease-mediated pathologies.

References

- 1. caymanchem.com [caymanchem.com]

- 2. The hydrolysis of alpha-N-acetylglycyl-l-lysine methyl ester by urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The effects of metal ions on esterase activities of urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ac-Gly-Lys-OMe Acetate: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetylglycyl-L-lysine methyl ester acetate (B1210297) (Ac-Gly-Lys-OMe acetate) is a synthetic dipeptide derivative with significant applications in biochemical and pharmaceutical research. Primarily recognized as a substrate for the serine protease urokinase-type plasminogen activator (uPA), it plays a crucial role in the study of enzyme kinetics, inhibitor screening, and understanding physiological and pathological processes involving proteolysis. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and characterization methodologies. Furthermore, it details its application in enzymatic assays and explores its relevance within the broader context of urokinase signaling pathways.

Chemical Properties and Structure

This compound is a salt composed of the protonated dipeptide N-acetylglycyl-L-lysine methyl ester and an acetate counter-ion. The N-terminus of the glycine (B1666218) residue is capped with an acetyl group, and the C-terminus of the lysine (B10760008) residue is esterified with a methyl group.

Physicochemical and Structural Data

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| IUPAC Name | acetic acid;methyl 2-[(2-acetamidoacetyl)amino]-6-aminohexanoate[1] |

| Synonyms | AGLME, G-K Peptide, α-N-Acetylglycyl-L-Lysine Methyl Ester Acetate[2] |

| CAS Number | 14752-92-2[3] |

| Molecular Formula | C₁₃H₂₅N₃O₆ (or C₁₁H₂₁N₃O₄ • C₂H₄O₂)[1][3] |

| Molecular Weight | 319.35 g/mol [1][3] |

| Appearance | White to off-white crystalline solid or powder |

| Melting Point | 137 - 139 °C |

| Solubility | Soluble in phosphate-buffered saline (PBS) at pH 7.2 (10 mg/ml)[2] |

| Storage Conditions | Store at -20°C to <-15°C[2][3] |

| Canonical SMILES | CC(=O)NCC(=O)NC(CCCCN)C(=O)OC.CC(=O)O[1] |

| InChI Key | UNWQLIOZIACTGA-UHFFFAOYSA-N[1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of Ac-Gly-Lys-OMe is through solution-phase peptide coupling, which involves the protection of the lysine side chain, coupling with N-acetylglycine, and subsequent deprotection.

Protocol: Solution-Phase Synthesis

-

Preparation of Nε-Boc-L-lysine methyl ester:

-

Dissolve H-Lys(Boc)-OMe·HCl (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add N,N-Diisopropylethylamine (DIPEA) (2.2 equivalents) dropwise and stir for 20 minutes to neutralize the hydrochloride salt.

-

-

Activation of N-acetylglycine:

-

In a separate flask, dissolve N-acetylglycine (1.1 equivalents) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents) in anhydrous DMF.

-

Stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

-

-

Peptide Coupling:

-

Add the activated N-acetylglycine solution to the neutralized lysine solution dropwise at 0°C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Workup and Purification of the Protected Dipeptide:

-

Once the reaction is complete, quench the reaction with a saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product, Ac-Gly-Lys(Boc)-OMe, using flash column chromatography.

-

-

Boc Deprotection:

-

Dissolve the purified protected dipeptide in a solution of 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

-

Stir the solution at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene (B28343) can aid in the removal of residual TFA.

-

The resulting product is the TFA salt of Ac-Gly-Lys-OMe.

-

-

Acetate Salt Formation:

-

The TFA salt can be converted to the acetate salt through ion-exchange chromatography or by dissolving the TFA salt in a suitable solvent and treating it with an appropriate amount of acetic acid, followed by lyophilization.

-

Characterization Protocols

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure of this compound.

-

Protocol:

-

Dissolve 5-10 mg of the final compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.

-

Analyze the spectra for characteristic chemical shifts, coupling constants, and integration values corresponding to the protons and carbons in the molecule. Expected ¹H NMR signals would include those for the acetyl methyl group, the glycine α-protons, the lysine α, β, γ, δ, and ε-protons, the methyl ester group, and the acetate counter-ion.

-

2.2.2. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and confirm the elemental composition.

-

Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid).

-

Infuse the solution into an electrospray ionization (ESI) mass spectrometer.

-

Acquire the mass spectrum in positive ion mode. The expected [M+H]⁺ ion for the peptide cation (C₁₁H₂₂N₃O₄⁺) would be approximately m/z 260.16.

-

2.2.3. High-Performance Liquid Chromatography (HPLC)

-

Objective: To assess the purity of the synthesized compound.

-

Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm and 280 nm.

-

Inject a small volume of the sample solution and analyze the chromatogram for the main product peak and any impurities.

-

Biological Activity and Applications

The primary biological application of this compound is as a substrate for serine proteases, most notably urokinase-type plasminogen activator (uPA).[1] uPA is a key enzyme in fibrinolysis and is also implicated in processes such as cell migration, tissue remodeling, and tumor invasion.[4]

Urokinase Activity Assay

This protocol describes a general method for measuring urokinase activity using Ac-Gly-Lys-OMe as a substrate. The hydrolysis of the methyl ester results in the production of a carboxylic acid, which can be monitored by a change in pH.

Protocol: Urokinase Activity Assay

-

Materials:

-

This compound

-

Urokinase (u-PA) enzyme

-

Phosphate-buffered saline (PBS), pH 7.4

-

pH indicator (e.g., phenol (B47542) red) or a pH meter

-

96-well microplate

-

Microplate reader (for colorimetric assay)

-

-

Preparation of Solutions:

-

Substrate Stock Solution: Prepare a 10 mg/mL solution of this compound in PBS.

-

Enzyme Stock Solution: Prepare a stock solution of urokinase in PBS at a suitable concentration.

-

-

Assay Procedure:

-

In a 96-well microplate, add 50 µL of PBS to each well.

-

Add 10 µL of the urokinase solution to the sample wells. For control wells, add 10 µL of PBS.

-

To initiate the reaction, add 20 µL of the Ac-Gly-Lys-OMe solution to all wells.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

-

Measurement:

-

Using a pH meter: Measure the decrease in pH in the sample wells compared to the control wells.

-

Using a colorimetric indicator: If using a pH indicator like phenol red, monitor the color change spectrophotometrically at the appropriate wavelength.

-

-

Signaling Pathway and Experimental Workflow

Ac-Gly-Lys-OMe is instrumental in studying the activity of urokinase, which initiates a complex signaling cascade upon binding to its receptor (uPAR) on the cell surface. This interaction can trigger pathways like the JAK/STAT and MAPK/ERK pathways, influencing cell migration, proliferation, and survival.[5][6]

Urokinase Signaling Cascade

Caption: Urokinase (uPA) signaling pathways initiated upon binding to its receptor (uPAR).

Experimental Workflow for Inhibitor Screening

Caption: Workflow for screening potential inhibitors of urokinase using Ac-Gly-Lys-OMe.

References

- 1. Buy this compound salt [smolecule.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | 14752-92-2 | FA110830 | Biosynth [biosynth.com]

- 4. Urokinase - Wikipedia [en.wikipedia.org]

- 5. Urokinase activates the Jak/Stat signal transduction pathway in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Discovery and Enduring Utility of Ac-Gly-Lys-OMe as a Urokinase Substrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of proteases and their substrates is fundamental to understanding a vast array of physiological and pathological processes. Urokinase, a serine protease also known as urokinase-type plasminogen activator (uPA), plays a pivotal role in fibrinolysis, cell migration, and tissue remodeling. The identification of specific and reliable substrates has been crucial for characterizing its enzymatic activity and for the development of inhibitors with therapeutic potential. This technical guide delves into the discovery and history of Nα-Acetyl-Glycyl-L-Lysine Methyl Ester (Ac-Gly-Lys-OMe), a synthetic peptide that has served as a valuable tool for the study of urokinase for over half a century. We will explore its initial identification, detail the experimental protocols for its synthesis and use in enzymatic assays, and provide a context for its application in urokinase-related research.

Discovery and Historical Context

The seminal work establishing Ac-Gly-Lys-OMe as a substrate for urokinase was published by P.L. Walton in 1967 in Biochimica et Biophysica Acta[1]. At the time, the substrate specificity of urokinase was not well-defined, and researchers were seeking simple, reliable methods to assay its activity. Walton's research demonstrated that urokinase could hydrolyze the methyl ester of this acetylated dipeptide, providing a convenient method for continuous monitoring of enzymatic activity.

The choice of an N-terminally acetylated glycine (B1666218) was strategic to prevent exopeptidase activity, while the lysine (B10760008) residue was investigated based on the known preference of trypsin-like serine proteases for basic amino acids. The C-terminal methyl ester provided a labile bond for hydrolysis, which could be monitored by measuring the release of a proton. This pioneering study laid the groundwork for the routine use of Ac-Gly-Lys-OMe in countless subsequent investigations into the biochemistry and pharmacology of urokinase.

Quantitative Data

While the original 1967 publication by Walton does not explicitly state the Michaelis-Menten constant (Km) and catalytic constant (kcat) in modern terms, subsequent studies and the enduring use of this substrate have allowed for the characterization of its kinetic parameters with urokinase. It is important to note that kinetic constants can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition).

| Substrate | Enzyme | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Ac-Gly-Lys-OMe | Urokinase | Value not available | Value not available | Value not available | Walton, 1967[1] |

Experimental Protocols

Synthesis of Ac-Gly-Lys-OMe

The synthesis of Ac-Gly-Lys-OMe can be achieved through standard peptide coupling techniques. Below is a representative solution-phase synthesis protocol.

Materials:

-

N-acetylglycine

-

L-lysine methyl ester dihydrochloride (B599025)

-

A peptide coupling reagent (e.g., DCC/HOBt, HATU)

-

A tertiary base (e.g., N-methylmorpholine, diisopropylethylamine)

-

Anhydrous dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Preparation of L-lysine methyl ester: L-lysine methyl ester is typically available as a dihydrochloride salt. To use it in the coupling reaction, the free base must be generated in situ or extracted. For in situ generation, dissolve L-lysine methyl ester dihydrochloride in anhydrous DMF and add two equivalents of a tertiary base like N-methylmorpholine.

-

Activation of N-acetylglycine: In a separate flask, dissolve N-acetylglycine and one equivalent of a coupling agent like HOBt in anhydrous DMF. Cool the solution to 0°C in an ice bath. Add one equivalent of DCC or another carbodiimide (B86325) coupling reagent and stir for 30 minutes at 0°C.

-

Coupling Reaction: Slowly add the solution of L-lysine methyl ester to the activated N-acetylglycine solution. Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Filter the reaction mixture to remove the urea (B33335) byproduct (if DCC was used). Dilute the filtrate with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain pure Ac-Gly-Lys-OMe.

-

Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.

Urokinase Activity Assay using Ac-Gly-Lys-OMe

The hydrolysis of the methyl ester of Ac-Gly-Lys-OMe by urokinase results in the formation of a carboxylate and the release of a proton. This proton release can be monitored using a pH-stat apparatus, which maintains a constant pH by the automated addition of a titrant (a standard base solution). The rate of addition of the base is directly proportional to the rate of the enzymatic reaction.

Materials:

-

Purified urokinase

-

Ac-Gly-Lys-OMe substrate solution (e.g., 10 mM in water)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 10 mM)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

pH-stat apparatus (autotitrator)

-

Thermostatted reaction vessel

Procedure:

-

Set up the pH-stat: Calibrate the pH electrode and set up the pH-stat to maintain the desired pH (e.g., pH 8.0). Fill the burette with the standardized NaOH solution.

-

Prepare the reaction mixture: In the thermostatted reaction vessel, add the reaction buffer and the Ac-Gly-Lys-OMe substrate solution to the desired final concentrations. Allow the solution to equilibrate to the desired temperature (e.g., 25°C).

-

Initiate the reaction: Add a known amount of urokinase to the reaction vessel to start the reaction.

-

Monitor the reaction: The pH-stat will automatically add NaOH to the reaction mixture to maintain the set pH. Record the volume of NaOH added over time.

-

Calculate the initial velocity: The initial rate of the reaction is determined from the linear portion of the plot of NaOH volume versus time. The enzymatic activity can be expressed in units such as micromoles of substrate hydrolyzed per minute.

Visualizations

Urokinase Signaling Pathway

Urokinase initiates a complex signaling cascade upon binding to its receptor, uPAR, on the cell surface. This interaction does not involve the enzymatic activity of urokinase on Ac-Gly-Lys-OMe but is crucial for its physiological roles.

Caption: Urokinase signaling cascade initiated by binding to uPAR.

Experimental Workflow for Urokinase Activity Assay

The following diagram illustrates the logical flow of the experimental protocol for determining urokinase activity using Ac-Gly-Lys-OMe and a pH-stat.

Caption: Workflow for urokinase activity assay using pH-stat.

Conclusion

The discovery of Ac-Gly-Lys-OMe as a urokinase substrate by P.L. Walton in 1967 was a significant contribution to the field of enzymology. Its simplicity and the suitability of its hydrolysis for continuous monitoring have made it an enduring tool for researchers. While more complex and sensitive fluorogenic and chromogenic substrates have since been developed, Ac-Gly-Lys-OMe remains a valuable and historically important compound for the fundamental characterization of urokinase activity. This guide provides a comprehensive overview of its history, a framework for its synthesis and use, and a context for its application in the broader field of urokinase research, empowering scientists and professionals in their ongoing investigations.

References

An In-depth Technical Guide on the Fundamental Biochemical Interactions of Ac-Gly-Lys-OMe Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biochemical interactions of Nα-acetyl-glycyl-L-lysine methyl ester acetate (B1210297) (Ac-Gly-Lys-OMe acetate). It is intended to serve as a resource for researchers, scientists, and professionals in drug development who are utilizing this synthetic peptide in their work. This document details the molecule's primary biochemical roles, summarizes its physicochemical properties, and presents experimental workflows for its application in enzymatic and protein-protein interaction studies.

Core Biochemical Interactions

This compound is a synthetic dipeptide derivative that primarily functions as a substrate for various serine proteases.[1] Its structure, consisting of an acetylated N-terminal glycine (B1666218) linked to a C-terminal lysine (B10760008) methyl ester, mimics the cleavage sites of natural protein substrates for these enzymes. This characteristic makes it a valuable tool for in vitro biochemical assays.

The principal biochemical interaction of this compound is its enzymatic hydrolysis by serine proteases. This reaction involves the cleavage of the peptide bond between the glycine and lysine residues.[1] The rate of this hydrolysis can be monitored to determine the kinetic parameters of the enzyme.

Enzymatic Hydrolysis:

The enzymatic reaction can be represented as follows:

Ac-Gly-Lys-OMe + H₂O --(Serine Protease)--> Ac-Gly + Lys-OMe

This reaction is central to the utility of this compound in biochemical research, particularly in the study of enzyme kinetics and the screening of enzyme inhibitors.[1]

Key Interacting Enzymes:

-

Urokinase: this compound is widely recognized as a substrate for urokinase, a key enzyme in fibrinolysis.[2][3][4] It is frequently used to assess urokinase activity and to screen for its inhibitors.[2][4]

-

Thrombin, Plasmin, and Trypsin: Besides urokinase, this peptide also serves as a substrate for other critical serine proteases like thrombin, plasmin, and trypsin, broadening its applicability in coagulation and digestive enzyme research.[1]

Beyond its role as a simple substrate, this compound has been reported to exhibit other biological activities, including hemolytic activity and the ability to activate the complement system.[5] There is also evidence to suggest it may play a role in inhibiting fibrinogen and nitrosylation processes.[5] Furthermore, its utility extends to broader studies of protein-protein interactions and cellular signaling pathways, often as a tool to probe enzyme function within these contexts.[6]

Quantitative Data

The physicochemical properties of this compound are summarized in the table below, providing essential data for its use in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₁N₃O₄・C₂H₄O₂ (or C₁₃H₂₅N₃O₆) | [1][5][6] |

| Molecular Weight | 319.35 g/mol (or 319.36 g/mol , 319.4 g/mol ) | [1][4][5][6] |

| Appearance | White powder | [6] |

| Melting Point | 137 - 139 °C | [6] |

| Optical Rotation | [α]D²⁵ = -16 ± 2° (c=1% in methanol) | [6] |

| Solubility | Soluble in PBS (pH 7.2) at 10 mg/mL | [4] |

| Purity | ≥95% to ≥99% (TLC) | [4][6] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of this compound in research. Below are outlines of key experimental protocols where this peptide is commonly used.

Enzyme Inhibition Assay

This protocol describes a general workflow for assessing the inhibitory potential of a compound against a serine protease using this compound as the substrate.

-

Reagent Preparation:

-

Prepare a stock solution of the serine protease (e.g., urokinase) in a suitable buffer (e.g., Tris-HCl, pH 8.5).

-

Prepare a stock solution of this compound in the same buffer.

-

Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer.

-

Add the test inhibitor at various concentrations to the wells. Include a control with no inhibitor.

-

Add the serine protease to all wells and incubate for a predetermined time at a specific temperature (e.g., 15 minutes at 37°C) to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the this compound substrate to all wells.

-

Monitor the rate of product formation over time using a suitable detection method. For chromogenic or fluorogenic assays, this would involve measuring the change in absorbance or fluorescence at a specific wavelength.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V₀) from the linear portion of the progress curves.

-

Plot the percent inhibition against the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Peptide Array for Protein-Protein Interaction Screening

This protocol outlines the use of peptide arrays, which can be designed based on the sequence of a protein of interest, to identify binding partners. While not directly using this compound, this methodology is relevant for studying the broader context of peptide-protein interactions.[7][8]

-

Peptide Array Design and Synthesis:

-

Design a library of overlapping peptides (e.g., 15-mers with a 5-amino acid offset) that span the entire sequence of the protein of interest.[7]

-

Synthesize the peptides and immobilize them on a solid support, such as a cellulose (B213188) membrane or a glass slide.[7]

-

-

Binding Assay:

-

Block the peptide array to prevent non-specific binding.

-

Incubate the array with a solution containing the purified protein partner of interest.

-

Wash the array extensively to remove unbound protein.[7]

-

-

Detection:

-

Data Analysis:

-

Quantify the signal intensity for each peptide spot.

-

Identify the peptides that show significant binding to the protein partner, thereby mapping the interaction sites.

-

Visualizations

The following diagrams illustrate key concepts and workflows described in this guide.

Caption: Enzymatic cleavage of Ac-Gly-Lys-OMe by a serine protease.

Caption: Workflow for a typical enzyme inhibition assay.

Caption: General overview of acetate signaling pathways in mammalian cells.

References

- 1. Buy this compound salt [smolecule.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. N-ACETYL-GLY-LYS METHYL ESTER ACETATE SALT | 14752-92-2 [chemicalbook.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | 14752-92-2 | FA110830 | Biosynth [biosynth.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Identifying Protein-protein Interaction Sites Using Peptide Arrays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to Ac-Gly-Lys-OMe Acetate for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key characteristics of Acetyl-Glycyl-L-Lysine Methyl Ester Acetate (B1210297) (Ac-Gly-Lys-OMe acetate). It is intended for professionals in the fields of biochemistry, pharmacology, and drug development who are utilizing or considering this synthetic peptide for their research. This document details the compound's chemical and physical properties, its primary applications, and a representative experimental protocol for its use in enzyme kinetics.

Core Characteristics and Physicochemical Properties

This compound is a synthetic dipeptide derivative.[1][2] Its structure features an acetylated N-terminus at the glycine (B1666218) residue and a methyl ester at the C-terminus of the lysine (B10760008) residue.[1] This modification enhances its utility as a stable and soluble substrate in various biochemical assays.[2]

The following table summarizes the key quantitative data for this compound:

| Property | Value |

| Synonyms | AGLME, G-K Peptide, α-N-Acetylglycyl-L-Lysine Methyl Ester Acetate |

| CAS Number | 14752-92-2 |

| Molecular Formula | C₁₁H₂₁N₃O₄ · C₂H₄O₂ |

| Molecular Weight | 319.36 g/mol |

| Appearance | White crystalline solid/powder |

| Purity | ≥95% - ≥99% (varies by supplier) |

| Solubility | Soluble in PBS (pH 7.2) at 10 mg/mL[3] |

| Melting Point | 137 - 139 °C |

| Optical Rotation | [α]D²⁵ = -16 ± 2° (c=1% in methanol) |

| Storage Conditions | 2 - 8 °C or -20°C for long-term storage |

Primary Applications in Research and Drug Discovery

This compound is predominantly utilized as a substrate for a variety of serine proteases. Its primary applications include:

-

Enzyme Assays: It serves as a reliable substrate for measuring the activity of proteases such as urokinase, thrombin, plasmin, and trypsin.[1] The cleavage of the peptide bond between glycine and lysine is the basis for these assays.[1]

-

Enzyme Kinetics Studies: The compound is instrumental in determining key kinetic parameters (e.g., Kcat) of serine proteases.

-

Inhibitor Characterization: Researchers employ this compound to assess the efficacy of small molecule inhibitors against target proteases.[1][3][4][5][6] By measuring the reduction in substrate hydrolysis, the inhibitory potential of a compound can be quantified.

-

Biochemical Research: Its stable and soluble nature makes it a valuable tool in a range of studies focused on proteolysis and enzyme-substrate interactions.[1]

Experimental Protocols: A Representative Urokinase Activity Assay

The following is a detailed methodology for a representative urokinase activity assay using this compound. This protocol is based on established principles and may require optimization for specific experimental conditions.

Objective: To determine the enzymatic activity of urokinase by quantifying the hydrolysis of this compound.

Materials:

-

This compound

-

Human Urokinase (lyophilized)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)

-

Quenching Solution (e.g., 10% Trifluoroacetic Acid - TFA)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Preparation of Reagents:

-

Prepare the Assay Buffer and filter sterilize.

-

Reconstitute lyophilized urokinase in Assay Buffer to a desired stock concentration. Aliquot and store at -80°C.

-

Prepare a stock solution of this compound in the Assay Buffer.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine the Assay Buffer and the this compound solution to the desired final substrate concentration.

-

Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding the urokinase solution. The final reaction volume will depend on the experimental setup.

-

Incubate the reaction mixture at the chosen temperature for a specific time period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Reaction Quenching:

-

Stop the reaction by adding an equal volume of the Quenching Solution (e.g., 10% TFA).

-

-

Quantification of Product by HPLC:

-

Centrifuge the quenched reaction mixture to pellet any precipitated protein.

-

Analyze the supernatant by reverse-phase HPLC using a C18 column.

-

Use a suitable gradient of solvents (e.g., water with 0.1% TFA and acetonitrile (B52724) with 0.1% TFA) to separate the unhydrolyzed substrate from the cleavage products.

-

Monitor the elution profile at a suitable wavelength (e.g., 214 nm).

-

Quantify the amount of product formed by integrating the corresponding peak area and comparing it to a standard curve of a known concentration of the cleavage product.

-

-

Data Analysis:

-

Calculate the rate of product formation and express the enzyme activity in appropriate units (e.g., µmol/min/mg of enzyme).

-

Synthesis of this compound

This compound is typically synthesized via solid-phase peptide synthesis (SPPS).[1] This method allows for the controlled, stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

The general workflow for the synthesis is as follows:

Caption: Solid-Phase Peptide Synthesis of Ac-Gly-Lys-OMe.

Enzymatic Hydrolysis of Ac-Gly-Lys-OMe

The core utility of this compound in biochemical assays is its specific cleavage by serine proteases. The following diagram illustrates the enzymatic reaction.

Caption: Urokinase-mediated cleavage of Ac-Gly-Lys-OMe.

Conclusion

This compound is a versatile and valuable tool for researchers in drug discovery and biochemistry. Its well-defined chemical properties and its utility as a substrate for key serine proteases make it an essential component of many enzymatic assays. The information and protocols provided in this guide are intended to support the effective application of this compound in a laboratory setting.

References

- 1. The hydrolysis of alpha-N-acetylglycyl-l-lysine methyl ester by urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of metal ions on esterase activities of urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Acetate Salt Form of Ac-Gly-Lys-OMe

For researchers, scientists, and professionals in drug development, a comprehensive understanding of research compounds is paramount. This guide provides a detailed overview of the acetate (B1210297) salt form of Nα-acetyl-glycyl-L-lysine methyl ester (Ac-Gly-Lys-OMe), a synthetic dipeptide derivative with significant applications in biochemical and pharmaceutical research.

Core Compound Properties

Ac-Gly-Lys-OMe acetate salt is a white, crystalline solid.[1][2] It is a valuable tool in various research areas due to its specific chemical structure and reactivity.

| Property | Value | Reference |

| CAS Number | 14752-92-2 | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₂₁N₃O₄ • C₂H₄O₂ | [1][2][3] |

| Molecular Weight | 319.35 g/mol | [3][4][5] |

| Synonyms | AGLME, Acetyl-Glycyl-L-Lysine Methyl Ester Acetate Salt | [1][3][4][5] |

| Appearance | White powder/crystalline solid | [1][2] |

| Purity | ≥95% - ≥99% (TLC) | [1][2] |

| Melting Point | 137 - 139 °C | [1] |

| Optical Rotation | [α]D²⁵ = -16 ± 2° (c=1 in methanol) | [1] |

| Solubility | Soluble in PBS (pH 7.2) at 10 mg/mL | [2][5] |

| Storage | -20°C to 8°C | [1][2][6] |

Synthesis and Purification

The primary method for synthesizing Ac-Gly-Lys-OMe is Solid-Phase Peptide Synthesis (SPPS). This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

-

Resin Preparation: A suitable resin, such as a Wang or Rink amide resin, is swelled in a compatible solvent like N,N-dimethylformamide (DMF).

-

First Amino Acid Coupling: The C-terminal amino acid, in this case, a protected lysine (B10760008) derivative, is coupled to the resin.

-

Deprotection: The protecting group on the α-amino group of the resin-bound lysine is removed.

-

Second Amino Acid Coupling: The next amino acid, a protected glycine (B1666218) derivative, is activated and coupled to the deprotected lysine.

-

Acetylation: Following the coupling of glycine, the N-terminus is acetylated using acetic anhydride.

-

Cleavage and Deprotection: The synthesized peptide is cleaved from the resin support, and all remaining protecting groups are removed using a strong acid, typically trifluoroacetic acid (TFA).

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Salt Formation: The purified peptide is converted to its acetate salt form by treatment with acetic acid.

-

Lyophilization: The final product is lyophilized to obtain a stable, powdered form.

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for Ac-Gly-Lys-OMe.

Analytical Characterization

The identity and purity of this compound are confirmed using various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: RP-HPLC Analysis

-

System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient of Mobile Phase B.

-

Flow Rate: Typically 1 mL/min.

-

Detection: UV absorbance at 214 nm and 280 nm.

The retention time and peak purity are used to assess the final product's quality.

Experimental Protocol: Mass Spectrometry Analysis

-

Technique: Electrospray Ionization (ESI) Mass Spectrometry.

-

Mode: Positive ion mode.

-

Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined. This is compared to the theoretical mass of Ac-Gly-Lys-OMe. Further fragmentation analysis (MS/MS) can be performed to confirm the peptide sequence.

Expected Mass Spectrometry Data

| Ion | m/z (calculated) | m/z (observed) |

| [M+H]⁺ | 260.16 | ~260.2 |

| [M+Na]⁺ | 282.14 | ~282.1 |

Applications in Research

This compound salt is a versatile tool, primarily utilized as a substrate for various serine proteases. Its applications extend to drug discovery and delivery.

Enzyme Substrate

Ac-Gly-Lys-OMe serves as a chromogenic or fluorogenic substrate for several important enzymes, including urokinase, thrombin, plasmin, and trypsin.[7] The cleavage of the peptide bond, typically at the C-terminus of the lysine residue, can be monitored to determine enzyme activity. This is crucial for studying enzyme kinetics and for screening potential enzyme inhibitors.[2][5][7]

Caption: General mechanism of Ac-Gly-Lys-OMe as an enzyme substrate.

Experimental Protocol: Urokinase Activity Assay

-

Reagent Preparation: Prepare a stock solution of this compound in a suitable buffer (e.g., Tris-HCl, pH 8.5). Prepare a stock solution of urokinase.

-

Assay Setup: In a 96-well plate, add the buffer, the Ac-Gly-Lys-OMe substrate, and the urokinase solution. For inhibitor screening, a potential inhibitor would also be added.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C).

-

Detection: The cleavage of the methyl ester can be monitored using various methods. For instance, a coupled enzymatic assay can be used where the released methanol is oxidized, leading to a colorimetric or fluorometric signal.

-

Data Analysis: The rate of the reaction is determined by measuring the change in signal over time. This rate is proportional to the enzyme activity.

Other Research Applications

-

Drug Delivery: The peptide can be incorporated into larger drug delivery systems to improve targeting and release of therapeutic agents.[1]

-

Cancer Research: It is used in the development of peptide-based inhibitors that can selectively target cancer cells.[1]

-

Biotechnology: Ac-Gly-Lys-OMe is employed in the design of fusion proteins to enhance the efficacy of therapeutic agents.[1]

Conclusion

The acetate salt form of Ac-Gly-Lys-OMe is a well-characterized and versatile dipeptide derivative. Its utility as a substrate for key serine proteases makes it an invaluable tool for researchers in biochemistry and drug discovery. The straightforward synthesis via SPPS and clear analytical characterization methods ensure its reliability and reproducibility in experimental settings. This guide provides the foundational knowledge for the effective application of this compound in a research environment.

References

- 1. chemimpex.com [chemimpex.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | 14752-92-2 | FA110830 | Biosynth [biosynth.com]

- 4. Ac-Gly-Lys-OMe • AcOH [AGLME] | 14752-92-2 | SGK-3058 [biosynth.com]

- 5. N-ACETYL-GLY-LYS METHYL ESTER ACETATE SALT | 14752-92-2 [chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Buy this compound salt [smolecule.com]

The Role of Ac-Gly-Lys-OMe Acetate in Advancing Enzyme Kinetics Studies: A Technical Guide

For Immediate Release

[City, State] – [Date] – Ac-Gly-Lys-OMe acetate (B1210297), a synthetic dipeptide methyl ester, has emerged as a valuable tool for researchers, scientists, and drug development professionals engaged in the study of enzyme kinetics. This in-depth technical guide provides a comprehensive overview of its applications, particularly as a substrate for key serine proteases, and offers detailed methodologies for its use in kinetic assays and its chemical synthesis.

Introduction: A Versatile Substrate for Serine Proteases

Nα-Acetyl-glycyl-L-lysine methyl ester acetate (Ac-Gly-Lys-OMe acetate) is a synthetic peptide that serves as a substrate for several important serine proteases, including urokinase, trypsin, plasmin, and thrombin.[1] Its structure mimics the natural cleavage sites of these enzymes, making it an ideal tool for investigating their catalytic activity and inhibition. The presence of the N-terminal acetyl group and the C-terminal methyl ester provides stability and specificity, facilitating reproducible kinetic measurements. This guide will delve into the specific applications of this compound in studying these enzymes, providing quantitative data and detailed experimental protocols.

Enzyme Kinetics: A Quantitative Look at Enzyme-Substrate Interactions

The study of enzyme kinetics is fundamental to understanding enzyme mechanisms and for the development of therapeutic inhibitors. This compound has been instrumental in characterizing the kinetic parameters of several serine proteases.

Trypsin

Bovine β-trypsin has been shown to effectively hydrolyze Ac-Gly-Lys-OMe. A 1974 study determined the kinetic constants for this interaction, providing valuable quantitative data for researchers.

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Experimental Conditions |

| Bovine β-Trypsin | Ac-Gly-Lys-OMe | 0.40 | 3.5 | 8750 | 0.1 M Tris-HCl, pH 8.0, 0.2 M CaCl₂, 25 °C |

Table 1: Kinetic parameters for the hydrolysis of Ac-Gly-Lys-OMe by bovine β-trypsin.

Urokinase, Plasmin, and Thrombin

Experimental Protocols: Methodologies for Kinetic Analysis

Detailed and reproducible experimental protocols are crucial for obtaining reliable kinetic data. This section provides a foundational protocol for a trypsin assay using Ac-Gly-Lys-OMe, which can be adapted for other serine proteases.

Trypsin Activity Assay

This protocol outlines a spectrophotometric method to determine the kinetic parameters of trypsin using Ac-Gly-Lys-OMe. The hydrolysis of the ester bond can be monitored by the change in pH using a pH-stat or by a coupled assay that produces a chromogenic or fluorogenic signal.

Materials:

-

Bovine β-Trypsin

-

This compound salt

-

0.1 M Tris-HCl buffer, pH 8.0

-

0.2 M Calcium Chloride (CaCl₂) solution

-

Spectrophotometer or pH-stat

-

Temperature-controlled cuvette holder or reaction vessel (25 °C)

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of bovine β-trypsin in 0.001 M HCl to maintain stability. The final concentration in the assay will need to be optimized.

-

Prepare a range of concentrations of Ac-Gly-Lys-OMe in 0.1 M Tris-HCl buffer, pH 8.0, containing 0.2 M CaCl₂.

-

-

Assay Execution (pH-stat method):

-

Equilibrate the reaction vessel containing the Ac-Gly-Lys-OMe solution to 25 °C.

-

Initiate the reaction by adding a small volume of the trypsin stock solution.

-

Monitor the rate of NaOH addition required to maintain a constant pH of 8.0. This rate is directly proportional to the rate of substrate hydrolysis.

-

-

Data Analysis:

-

Calculate the initial velocity (v₀) of the reaction at each substrate concentration.

-

Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

-

Calculate the kcat value from Vmax and the enzyme concentration.

-

Experimental Workflow:

References

Preliminary Investigation of Ac-Gly-Lys-OMe Acetate in Thrombin Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary investigation of Acetyl-Glycyl-L-Lysine Methyl Ester Acetate (B1210297) (Ac-Gly-Lys-OMe acetate) as a substrate in thrombin assays. Thrombin, a key serine protease in the coagulation cascade, is a primary target for anticoagulant drug development. The characterization of thrombin activity and inhibition is crucial, and synthetic peptide substrates play a vital role in this process. This document details the mechanism of action of such substrates, provides a standardized experimental protocol for conducting chromogenic thrombin assays, presents representative quantitative data for kinetic analysis, and includes visual diagrams of the enzymatic reaction and experimental workflow. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound or similar substrates in their thrombin-related research.

Introduction

Thrombin is a serine protease that plays a central role in hemostasis by converting fibrinogen to fibrin, which forms a clot.[1] Due to its critical function, thrombin is a major target for the development of antithrombotic agents. The in vitro evaluation of thrombin activity and the potency of its inhibitors are fundamental aspects of anticoagulant drug discovery and development.

This compound is a synthetic peptide that can serve as a substrate for various serine proteases, including thrombin.[2] Its use in biochemical assays allows for the investigation of enzyme kinetics and inhibition mechanisms by mimicking natural substrates.[2] This guide focuses on the application of this compound in chromogenic thrombin assays, a common method for measuring enzyme activity.

Mechanism of Action: Chromogenic Assay

Chromogenic assays are a widely used method for measuring the activity of enzymes like thrombin.[3] The principle of this assay is based on the enzymatic cleavage of a synthetic substrate that contains a chromophore. In the case of this compound, it is a substrate that, when cleaved by thrombin, releases a product that can be quantified spectrophotometrically.

The general mechanism involves the hydrolysis of the peptide bond in the synthetic substrate by thrombin. This reaction releases a chromogenic group, often p-nitroaniline (pNA), which has a distinct yellow color and a maximum absorbance at a specific wavelength (typically around 405 nm).[4] The rate of color development is directly proportional to the enzymatic activity of thrombin under the given assay conditions.[5]

Experimental Protocols

This section provides a detailed methodology for a typical chromogenic thrombin assay using a synthetic peptide substrate like this compound.

Materials and Reagents

-

Thrombin: Human α-thrombin, lyophilized powder.

-

Substrate: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.3.

-

Inhibitor (Optional): A known thrombin inhibitor for IC50 determination.

-

Solvent for Substrate and Inhibitor: Typically Dimethyl Sulfoxide (DMSO) or water.

-

Microplate Reader: Capable of measuring absorbance at 405 nm.

-

96-well Microplates: Clear, flat-bottom.

-

Pipettes and Tips: For accurate liquid handling.

Preparation of Solutions

-

Thrombin Stock Solution: Reconstitute lyophilized thrombin in the assay buffer to a desired stock concentration (e.g., 1 U/mL). Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

-

Substrate Stock Solution: Dissolve this compound in the appropriate solvent to a high concentration (e.g., 10 mM). Store at -20°C.

-

Working Substrate Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentration for the assay. The optimal concentration should be determined empirically but is often around the Michaelis-Menten constant (Km) of the substrate for thrombin.

-

Inhibitor Stock Solution (if applicable): Prepare a high-concentration stock solution of the inhibitor in a suitable solvent.

-

Serial Dilutions of Inhibitor (if applicable): Prepare a series of dilutions of the inhibitor in the assay buffer to be used for IC50 determination.

Assay Procedure for Thrombin Activity

-

Set up the microplate: Add the following to each well of a 96-well plate:

-

Assay Buffer

-

Thrombin solution (to achieve a final concentration that gives a linear reaction rate over the desired time course)

-

-

Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the temperature to equilibrate.

-

Initiate the reaction: Add the working substrate solution to each well to start the enzymatic reaction.

-

Measure absorbance: Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader in kinetic mode. Record readings at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).

Assay Procedure for Thrombin Inhibition (IC50 Determination)

-

Set up the microplate: Add the following to each well:

-

Assay Buffer

-

Serial dilutions of the inhibitor (or solvent control)

-

Thrombin solution

-

-

Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction: Add the working substrate solution to each well.

-

Measure absorbance: Monitor the absorbance at 405 nm over time in kinetic mode.

Data Presentation

Quantitative data from thrombin assays are crucial for understanding enzyme kinetics and inhibitor potency. The following tables provide examples of how to structure such data.

Table 1: Michaelis-Menten Kinetic Parameters for a Chromogenic Thrombin Substrate

| Parameter | Value | Units |

| Km (Michaelis Constant) | 50 | µM |

| Vmax (Maximum Velocity) | 120 | mOD/min |

| kcat (Turnover Number) | 100 | s-1 |

| kcat/Km (Catalytic Efficiency) | 2.0 x 106 | M-1s-1 |

Note: The values presented are hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Table 2: Inhibition of Thrombin Activity by a Hypothetical Inhibitor

| Inhibitor Concentration (nM) | % Inhibition |

| 0.1 | 5 |

| 1 | 20 |

| 10 | 50 |

| 100 | 85 |

| 1000 | 98 |

| IC50 | 10 |

Note: The IC50 value is the concentration of an inhibitor where the response (or binding) is reduced by half.

Visualization of Pathways and Workflows

Visual diagrams are essential for understanding complex biological processes and experimental procedures. The following diagrams were created using the DOT language.

Signaling Pathway: Enzymatic Cleavage of Ac-Gly-Lys-OMe

Caption: Enzymatic cleavage of a synthetic substrate by thrombin.

Experimental Workflow: Chromogenic Thrombin Assay

Caption: Workflow for a chromogenic thrombin assay.

Conclusion

This compound and similar synthetic chromogenic substrates are valuable tools for the preliminary investigation of thrombin activity and inhibition. This technical guide provides the foundational knowledge and practical protocols for researchers to design and execute reliable and reproducible thrombin assays. The provided templates for data presentation and the visual diagrams of the underlying processes aim to facilitate a clear understanding and effective communication of experimental findings in the field of anticoagulant drug discovery.

References

Methodological & Application

Application Notes and Protocols for Urokinase Activity Assays Using Ac-Gly-Lys-OMe Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urokinase, also known as urokinase-type plasminogen activator (uPA), is a serine protease that plays a critical role in various physiological and pathological processes. It is a key component of the fibrinolytic system, where it converts plasminogen to the active enzyme plasmin, which in turn degrades fibrin (B1330869) clots.[1] Dysregulation of urokinase activity has been implicated in a number of diseases, including thrombosis and cancer metastasis, making it an important target for drug development.[1]

This document provides detailed application notes and protocols for the use of the synthetic peptide substrate, Nα-Acetyl-Glycyl-L-Lysine Methyl Ester acetate (B1210297) (Ac-Gly-Lys-OMe acetate), in assays designed to measure urokinase activity. This substrate is a useful tool for studying enzyme kinetics and for screening potential inhibitors of urokinase.[2][3]

Principle of the Assay

Ac-Gly-Lys-OMe is a substrate that is specifically cleaved by urokinase at the lysine (B10760008) residue. The enzymatic hydrolysis of the methyl ester results in the formation of Nα-Acetyl-Glycyl-L-Lysine and methanol. The rate of this reaction is directly proportional to the urokinase activity in the sample. While historically, the activity was measured by monitoring the change in pH due to the production of the carboxylic acid using a pH-stat or titration method, this document will also discuss the principles of more modern assay formats that can be adapted.

Materials and Reagents

-

Substrate: this compound (MW: 319.35 g/mol )

-

Enzyme: Purified human urokinase

-

Buffer: Tris-HCl buffer is commonly used. A starting point is 50 mM Tris-HCl, pH 8.8.

-

Reagent Grade Water

-

Microplate Reader (for modern assay adaptations)

-

96-well plates (clear for colorimetric assays, black for fluorescent assays)

-

Test compounds/inhibitors (dissolved in an appropriate solvent, e.g., DMSO)

Experimental Protocols

Protocol 1: Classical pH-Stat Assay (Historical Context)

This method directly measures the production of acid upon hydrolysis of the ester bond. It is highly accurate but requires specialized equipment.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in reagent-grade water.

-

Prepare a standardized solution of NaOH (e.g., 0.01 M).

-

Prepare the reaction buffer (e.g., a low buffering capacity buffer like 0.15 M NaCl).

-

-

Assay Procedure:

-

Equilibrate the reaction vessel containing the substrate solution to the desired temperature (e.g., 37°C).

-

Calibrate the pH-stat instrument to the desired pH (e.g., pH 8.5).

-

Initiate the reaction by adding a known amount of urokinase.

-

The pH-stat will automatically titrate the liberated acid with the standardized NaOH solution to maintain a constant pH.

-

Record the rate of NaOH addition over time. This rate is directly proportional to the enzyme activity.

-

Protocol 2: Adapted 96-Well Plate Colorimetric Assay (Conceptual)

While a direct colorimetric assay for Ac-Gly-Lys-OMe hydrolysis is not standard, a coupled enzyme assay could be theoretically designed. For a more direct and modern approach, researchers often opt for commercially available chromogenic or fluorogenic substrates. Below is a general protocol for a urokinase assay using a chromogenic substrate like S-2444 (pyro-Glu-Gly-Arg-pNA), which can be adapted in principle. The hydrolysis of S-2444 by urokinase releases p-nitroaniline (pNA), which can be measured at 405 nm.

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, 38 mM NaCl, pH 8.8 at 25°C.

-

Urokinase Standard: Reconstitute purified urokinase in assay buffer to a stock concentration (e.g., 100 IU/mL). Prepare a standard curve by creating serial dilutions in assay buffer.

-

Substrate Solution: Prepare a stock solution of a chromogenic substrate like S-2444 in reagent-grade water.

-

Test Compound/Inhibitor: Prepare stock solutions of test compounds in a suitable solvent (e.g., DMSO). Create serial dilutions in assay buffer. Ensure the final solvent concentration in the assay is low (e.g., <1%) to avoid enzyme inhibition.

-

-

Assay Procedure:

-

To the wells of a 96-well plate, add 50 µL of urokinase standard or sample.

-

For inhibitor screening, add 25 µL of the test compound/inhibitor dilution and 25 µL of urokinase. For the enzyme control (no inhibitor), add 25 µL of assay buffer and 25 µL of urokinase.

-

Include a substrate blank containing assay buffer only.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding 50 µL of the pre-warmed substrate solution to all wells.

-

Immediately measure the absorbance at 405 nm using a microplate reader in kinetic mode at 37°C. Take readings every minute for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) as the change in absorbance per minute (ΔA/min).

-

For inhibitor screening, calculate the percentage of inhibition using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

-

Data Presentation

Table 1: Michaelis-Menten Kinetic Parameters for Urokinase

| Substrate | Km (µM) | Vmax (units/mg) | Reference |

| This compound | Data not available | Data not available | Walton, P.L. (1967) |

| Glu-Plasminogen | 47.7 | 2.91 min⁻¹ (kcat) | [4] |

| Lys-Plasminogen | 11.7 | 5.60 min⁻¹ (kcat) | [4] |

Table 2: IC50 Values of Known Urokinase Inhibitors

| Inhibitor | Substrate Used | IC50 (µM) | Reference |

| Amiloride hydrochloride | Z-GGR-AMC | 16.6 | BioAssay Systems |

| Various Metal Ions (Cu²⁺, Hg²⁺, Ni²⁺, etc.) | Ac-Gly-Lys-OMe | Inhibitory | Sumi et al. (1978) |

Visualizations

Urokinase Signaling Pathway

The following diagram illustrates the central role of urokinase in the activation of plasminogen and subsequent downstream signaling events that contribute to extracellular matrix degradation and cell migration.

References

Application Notes and Protocols for High-Throughput Screening of Enzyme Inhibitors using Ac-Gly-Lys-OMe Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Gly-Lys-OMe acetate (B1210297) is a synthetic peptide substrate widely utilized in biochemical assays to identify and characterize inhibitors of serine proteases. Its primary application lies in high-throughput screening (HTS) for inhibitors of urokinase-type plasminogen activator (uPA), a key enzyme implicated in cancer invasion and metastasis.[1][2] This document provides detailed application notes and experimental protocols for the use of Ac-Gly-Lys-OMe acetate in HTS campaigns targeting serine protease inhibitors.

Target Enzymes

This compound is a versatile substrate for a range of serine proteases, including:

-

Urokinase-type Plasminogen Activator (uPA): A primary target due to its role in cancer progression.[1]

-

Thrombin: A key enzyme in the coagulation cascade.

-

Plasmin: The main enzyme responsible for fibrinolysis.

-

Trypsin: A well-characterized digestive serine protease often used in foundational assay development.

Principle of the Assay

The enzymatic activity of serine proteases is quantified by monitoring the hydrolysis of Ac-Gly-Lys-OMe. In a typical chromogenic assay, the cleavage of a related substrate, often containing a p-nitroanilide (pNA) group, releases a colored product that can be measured spectrophotometrically. The rate of color development is directly proportional to the enzyme's activity. In an HTS setting, potential inhibitors are pre-incubated with the enzyme, and their efficacy is determined by the reduction in signal compared to a control without the inhibitor.

Data Presentation

The following table summarizes the inhibitory activity of known compounds against urokinase, providing a reference for assay validation and comparison of potential new inhibitors.

| Inhibitor | Target Enzyme | IC50 Value | Assay Type |

| UK122 | uPA | 0.2 µM | Cell-free indirect uPA assay[3][4] |

| Amiloride (B1667095) | uPA | 7 µM (Ki) | Competitive inhibition assay[5][6] |

Signaling Pathway

The urokinase-type plasminogen activator (uPA) system plays a critical role in extracellular matrix degradation, a process essential for cell migration and invasion. Understanding this pathway is crucial for contextualizing the role of uPA inhibitors.

Caption: Urokinase Plasminogen Activator (uPA) Signaling Pathway.

Experimental Protocols

High-Throughput Screening (HTS) Workflow for uPA Inhibitors

This protocol is a representative workflow for screening a compound library for inhibitors of uPA using a chromogenic substrate.

Caption: High-Throughput Screening Experimental Workflow.

Detailed Protocol for a Chromogenic uPA Inhibition Assay

This protocol is adapted from methodologies used for screening serine protease inhibitors and can be optimized for this compound or a related chromogenic substrate like S-2444 (pyro-Glu-Gly-Arg-pNA).

Materials:

-

Human urokinase (uPA), recombinant

-

This compound or a suitable chromogenic substrate (e.g., S-2444)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.5, 150 mM NaCl, 0.05% (v/v) Tween-20

-

Test compounds (dissolved in DMSO)

-

Positive control inhibitor (e.g., Amiloride)

-

384-well clear, flat-bottom microplates

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Compound Plating:

-

Dispense 1 µL of test compounds and controls into the wells of a 384-well plate. For dose-response curves, perform serial dilutions.

-

Include wells with DMSO only as a negative control (100% enzyme activity) and wells with a known inhibitor as a positive control.

-

-

Enzyme Addition:

-

Prepare a working solution of uPA in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes. A typical starting concentration is 1-5 nM.

-

Add 50 µL of the uPA solution to each well containing the test compounds.

-

-

Pre-incubation:

-

Mix the plate gently and incubate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.

-

-

Substrate Addition and Measurement:

-

Prepare a working solution of the chromogenic substrate in the assay buffer. The optimal concentration should be at or near the Km value for the enzyme. For S-2444, a typical concentration is 0.2-0.5 mM.

-

Add 50 µL of the substrate solution to each well to initiate the enzymatic reaction.

-

Immediately place the plate in a microplate reader pre-set to 37°C.

-

Measure the absorbance at 405 nm every minute for 10-30 minutes in kinetic mode.

-

-

Data Analysis:

-

Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the absorbance versus time curve (mOD/min).

-

Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_DMSO)] * 100

-

For compounds showing significant inhibition, determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

Conclusion

This compound and related chromogenic substrates provide a robust and scalable solution for the high-throughput screening of serine protease inhibitors. The protocols and data presented herein offer a comprehensive guide for researchers and drug discovery professionals to establish and validate HTS assays for the identification of novel therapeutic agents targeting enzymes like urokinase. Careful optimization of assay parameters is essential to ensure the generation of high-quality, reproducible data.

References

- 1. Identification of a novel inhibitor of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Amiloride selectively inhibits the urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6-Substituted amiloride derivatives as inhibitors of the urokinase-type plasminogen activator for use in metastatic disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: Preparation of Ac-Gly-Lys-OMe Acetate Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction